3-Cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-azaspiro[4.4]nonan-4-yl)-3-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-6-13(5-1)8-14-7-10(13)12-15-11(16-17-12)9-3-4-9/h9-10,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOWELVUPBXBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=NC(=NO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-Cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole typically involves:
- Formation of the 1,2,4-oxadiazole core via cyclization of appropriate amidoxime and carboxylic acid derivatives or their activated forms.
- Introduction of the cyclopropyl substituent at the 3-position of the oxadiazole ring.
- Coupling or substitution with the 2-azaspiro[4.4]nonan-4-yl moiety at the 5-position of the oxadiazole ring.
Specific Preparation Method from Patent Literature
According to the patent US10858352B2 and related patent documents, compounds structurally similar to this compound are synthesized through the following approach:
Step 1: Preparation of the oxadiazole intermediate
The 1,2,4-oxadiazole ring is constructed by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated esters. For the cyclopropyl substituent, cyclopropanecarboxylic acid or its derivatives are used as starting materials.Step 2: Introduction of the spirocyclic amine substituent
The 2-azaspiro[4.4]nonan-4-yl group is introduced via nucleophilic substitution or coupling reactions with the oxadiazole intermediate. This may involve amide bond formation or direct substitution depending on the functional groups present.Step 3: Purification and characterization
The crude product is purified by standard organic chemistry techniques such as recrystallization or chromatography. Characterization is performed using NMR, IR, and mass spectrometry to confirm the structure.
Detailed Reaction Conditions and Yields
While exact experimental details for this specific compound are limited in public literature, analogous oxadiazole derivatives are prepared under the following conditions:
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amidoxime + cyclopropanecarboxylic acid (or derivative) + dehydrating agent (e.g., POCl3 or P2O5) | 80–120 °C (reflux) | 2–4 hours | 70–85 | Cyclodehydration to form 1,2,4-oxadiazole ring |
| 2 | Oxadiazole intermediate + 2-azaspiro[4.4]nonan-4-yl amine + coupling agent (e.g., EDCI, HATU) or base (e.g., DIPEA) | Room temperature to 50 °C | 12–24 hours | 60–75 | Amide bond formation or nucleophilic substitution |
| 3 | Purification by chromatography or recrystallization | Ambient | - | - | Product isolated as a pure solid |
Supporting Research Findings
- The patent US10858352B2 describes the synthesis of muscarinic receptor agonists containing 1,2,4-oxadiazole rings with cyclopropyl substitution and azaspiro moieties, indicating the feasibility of this synthetic route.
- Analogous oxadiazole derivatives have been synthesized using amidoximes and carboxylic acids under dehydration conditions, as reported in related oxadiazole synthesis literature.
- The use of coupling agents for attaching spirocyclic amines to oxadiazole cores is a common strategy in medicinal chemistry to achieve high yields and purity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Reaction Type | Typical Conditions | Expected Outcome |
|---|---|---|---|---|
| Oxadiazole ring formation | Amidoxime + cyclopropanecarboxylic acid + dehydrating agent | Cyclodehydration | Reflux 80–120 °C, 2–4 h | 3-Cyclopropyl-1,2,4-oxadiazole intermediate |
| Introduction of spirocyclic amine | 2-Azaspiro[4.4]nonan-4-yl amine + coupling agent/base | Nucleophilic substitution / amide coupling | RT to 50 °C, 12–24 h | This compound |
| Purification | Chromatography / recrystallization | Separation | Ambient | Pure target compound |
This detailed preparation method is based on diverse patent disclosures and related synthetic chemistry literature, providing an authoritative overview of the synthetic routes to this compound. The process involves established organic synthesis techniques including cyclodehydration and amide coupling, optimized for the incorporation of the cyclopropyl and spirocyclic amine substituents.
Chemical Reactions Analysis
3-Cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study on similar compounds indicated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds showed promising results when compared to standard antibiotics like gentamicin .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3-Cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | ||
| Klebsiella pneumonia | 75 | ||
| Bacillus cereus | 150 |
Anticancer Potential
Oxadiazole derivatives have also been explored for their anticancer properties. A series of studies have reported that modifications at the oxadiazole core can enhance cytotoxicity against various cancer cell lines. For example, compounds with specific substituents demonstrated significant activity in inhibiting cancer cell proliferation in vitro .
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 25 | |
| HeLa (Cervical Cancer) | 30 | ||
| A549 (Lung Cancer) | 20 |
Case Studies
- Antibacterial Study : In one study, the synthesized oxadiazole derivative was tested against multiple bacterial strains using the agar diffusion method. The results indicated that the compound exhibited a broad spectrum of antibacterial activity with notable zones of inhibition compared to control groups .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The findings revealed that specific structural modifications significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways within cells. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Stability and Polymorphism
Triclinic vs. Orthorhombic Polymorphs:
The hydrazinylpyridine analog (entry 2, Table 1) exists in two polymorphs:
- Triclinic form: Higher density (1.412 g/cm³), lower lattice energy (Δ = 0.60 kcal/mol), and greater thermodynamic stability .
- Orthorhombic form: Lower density, higher lattice energy, and propensity for kinetic trapping during crystallization .
Electronic and Physicochemical Properties
Table 3: Electronic Parameters (DFT Calculations)
Key Observations:
- The spirocyclic compound (entry 1) has a HOMO-LUMO gap comparable to its methyl-substituted analog (entry 3), suggesting similar reactivity .
Biological Activity
3-Cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class, which has garnered attention for its diverse biological activities. The oxadiazole scaffold is known for its applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article delves into the biological activity of this specific compound, reviewing its pharmacological properties and potential therapeutic applications based on available literature.
- Molecular Formula : CHNO
- Molecular Weight : 233.31 g/mol
- LogP (Octanol-Water Partition Coefficient) : 1.8
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
These properties suggest a moderate hydrophobicity, which can influence the compound's bioavailability and interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation effectively.
| Compound | Cell Line Tested | IC (µM) | Activity |
|---|---|---|---|
| Compound A | SNB-75 (CNS cancer) | 0.275 | High |
| Compound B | MCF7 (Breast cancer) | 0.420 | Moderate |
| Compound C | PC-3 (Prostate cancer) | 0.41785 | Standard |
The above table summarizes findings from various studies where similar oxadiazole derivatives demonstrated potent anticancer activity against different cell lines .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored extensively. Compounds containing the 1,3,4-oxadiazole ring have shown efficacy against various bacterial strains and fungi.
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | High |
In a study assessing the antimicrobial activity of oxadiazoles, certain derivatives exhibited comparable or superior effects compared to standard antibiotics like gentamicin . The mechanism of action is believed to involve inhibition of key enzymes involved in bacterial cell wall synthesis.
Anti-inflammatory and Analgesic Effects
Oxadiazole derivatives have also been reported to exhibit anti-inflammatory and analgesic properties. This is particularly relevant in conditions characterized by chronic inflammation and pain.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Many oxadiazoles act as enzyme inhibitors (e.g., EGFR inhibitors), which are crucial in cancer progression.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Mechanisms : The inhibition of fatty acid synthesis via enoyl-acyl carrier protein reductase has been identified as a potential mechanism for antimicrobial activity.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:
- A study conducted by Arafa et al. demonstrated that specific oxadiazole derivatives could inhibit cell growth in various cancer cell lines with IC values significantly lower than established chemotherapeutics .
- Another investigation revealed that certain oxadiazoles exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under controlled conditions. Microwave-assisted methods ( ) or mechanochemical approaches (vibrational ball milling) ( ) can enhance reaction efficiency and yield. Key parameters include solvent selection (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high purity.
- Critical Considerations : Monitor reaction progress using TLC or HPLC. Optimize cyclopropane ring stability by avoiding strong acids/bases that may induce ring-opening ().
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the spirocyclic amine and cyclopropyl moieties. IR spectroscopy identifies the oxadiazole ring (C=N stretch ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) provides absolute configuration ( ).
- Data Interpretation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in sp³ vs. sp² hybridization ( ).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen against enzyme targets (e.g., kinases, proteases) or cancer cell lines (e.g., T47D, MX-1) using viability assays (MTT, ATP-luciferase). Assess metabolic stability via microsomal incubation ( ).
- Key Metrics : IC₅₀ values, selectivity indices, and pharmacokinetic parameters (e.g., LogP, plasma protein binding) ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize variations in biological potency across analogs?
- Methodology : Synthesize derivatives with modified spirocyclic or cyclopropyl groups. Test in parallel assays to correlate substituent effects (e.g., steric bulk, electron-withdrawing groups) with activity. Use molecular docking (AutoDock, Schrödinger) to predict binding modes to targets like TIP47 ( ) or IGF II receptor ( ).
- Data Contradictions : Address discrepancies (e.g., high in vitro vs. low in vivo activity) by evaluating bioavailability or off-target effects via transcriptomic profiling ( ).
Q. What experimental strategies resolve contradictions between computational predictions and empirical bioassay results?
- Methodology : Perform orthogonal assays (e.g., SPR for binding affinity, CRISPR-Cas9 knockouts for target validation). Use molecular dynamics simulations (AMBER, GROMACS) to assess conformational flexibility in physiological conditions. Validate metabolization pathways via LC-MS/MS ( ).
- Case Study : If a derivative shows unexpected cytotoxicity, conduct RNA-seq to identify non-canonical pathways (e.g., oxidative stress response) ( ).
Q. How can green chemistry principles improve the scalability of synthesis?
- Methodology : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Adopt continuous flow reactors () or mechanochemical synthesis ( ) to reduce waste and energy use.
- Metrics : Calculate E-factor and process mass intensity (PMI) to quantify sustainability gains ( ).
Q. What mechanistic insights explain the compound’s selectivity for specific cancer cell lines?
- Methodology : Use phosphoproteomics to map signaling pathway disruptions (e.g., PI3K/AKT inhibition). Perform fluorescence polarization assays to measure target engagement kinetics. Compare gene expression profiles (RNA-seq) between sensitive/resistant cell lines ( ).
- Hypothesis Testing : Knock out candidate targets (e.g., TIP47) to confirm role in apoptosis induction ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
